Physicochemical Property Profile: LogP and Polar Surface Area Differentiation from 2-Methyl and 2-Amino Analogs
The calculated LogP (XLogP) and topological polar surface area (TPSA) of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate are -1.2 and 70.7 Ų, respectively . In comparison, the 2-methyl analog (4-Amino-6-hydroxy-2-methylpyrimidine) exhibits an XLogP of -0.8 and a TPSA of 75.3 Ų , while the 2-amino analog (2,4-Diamino-6-hydroxypyrimidine) has an XLogP of -1.5 and a TPSA of 92.3 Ų . The 0.4-unit lower LogP of the dimethylamino compound relative to the 2-methyl analog translates to approximately 2.5-fold higher aqueous solubility (estimated via the Yalkowsky general solubility equation).
| Evidence Dimension | Lipophilicity (XLogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP = -1.2; TPSA = 70.7 Ų |
| Comparator Or Baseline | 2-Methyl analog: XLogP = -0.8, TPSA = 75.3 Ų; 2-Amino analog: XLogP = -1.5, TPSA = 92.3 Ų |
| Quantified Difference | ΔXLogP: 0.4 (more hydrophilic than 2-methyl); ΔTPSA: 4.6 Ų smaller than 2-methyl, 21.6 Ų smaller than 2-amino |
| Conditions | Calculated values using XLogP3-AA and TPSA algorithms; standard computational chemistry methods |
Why This Matters
The distinct LogP and TPSA values predict superior aqueous solubility and potentially different membrane permeability compared to 2-methyl and 2-amino analogs, directly impacting suitability for specific synthetic or formulation workflows.
